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This guide provides a comprehensive comparison of the clinical trial data for three prominent

vedotin-containing antibody-drug conjugates (ADCs): Tisotumab Vedotin, Enfortumab

Vedotin, and Brentuximab Vedotin. This analysis is intended for researchers, scientists, and

drug development professionals to facilitate an objective evaluation of their performance based

on available experimental data.

Introduction to Vedotin-Containing ADCs
Vedotin-containing ADCs are a class of targeted cancer therapies that combine the specificity

of a monoclonal antibody with the potent cytotoxic effects of monomethyl auristatin E (MMAE),

a microtubule-disrupting agent. The vedotin component refers to MMAE and its linker

technology. These ADCs are designed to selectively deliver MMAE to tumor cells that express

a specific target antigen on their surface, thereby minimizing systemic toxicity and enhancing

the therapeutic window.[1][2][3] The general mechanism involves the ADC binding to the target

antigen, internalization of the ADC-antigen complex, and subsequent release of MMAE within

the cancer cell, leading to cell cycle arrest and apoptosis.[1][2][4]

Comparative Efficacy of Vedotin-Containing ADCs
The clinical efficacy of tisotumab vedotin, enfortumab vedotin, and brentuximab vedotin has

been evaluated in numerous clinical trials, with meta-analyses providing a consolidated view of

their performance across different cancer types.
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ADC
Cancer
Type

Treatmen
t Line

Overall
Survival
(OS)

Progressi
on-Free
Survival
(PFS)

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Tisotumab

Vedotin

Recurrent/

Metastatic

Cervical

Cancer

Second- or

Third-line

Median:

11.83

months[5]

Median:

4.22

months[5]

29.9%[5] 75.1%[5]

Enfortuma

b Vedotin

Metastatic

Urothelial

Carcinoma

Previously

Treated
- - 47%[6] -

Enfortuma

b Vedotin +

Pembrolizu

mab

Metastatic

Urothelial

Carcinoma

First-line

1-year

survival

rate: 79%

[7]

- 68%[7] 86%[7]

Brentuxima

b Vedotin

Relapsed/

Refractory

Classical

Hodgkin

Lymphoma

Relapsed/

Refractory

1-year:

68.2-

82.7%, 2-

year: 58.0-

81.9%, 5-

year: 58.0-

62.0%[8]

1-year:

52.1-

63.2%, 2-

year: 45.2-

56.2%, 5-

year: 31.9-

33.0%[8]

62.6%[8] -

Brentuxima

b Vedotin +

AVD

Newly

Diagnosed

Stage III/IV

Classical

Hodgkin

Lymphoma

First-line

3-year rate:

83.1% (vs

76.0% with

ABVD)[5]

3-year rate:

83.1% (vs

76.0% with

ABVD)[5]

- -

Comparative Safety Profiles
The safety profiles of these vedotin-containing ADCs are crucial for their clinical application.

The most common adverse events are summarized below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://ashpublications.org/blood/article/135/10/735/431031/Brentuximab-vedotin-with-chemotherapy-for-stage
https://ashpublications.org/blood/article/135/10/735/431031/Brentuximab-vedotin-with-chemotherapy-for-stage
https://ashpublications.org/blood/article/135/10/735/431031/Brentuximab-vedotin-with-chemotherapy-for-stage
https://ashpublications.org/blood/article/135/10/735/431031/Brentuximab-vedotin-with-chemotherapy-for-stage
https://clinicaltrials.gov/study/NCT04700124
https://synapse.patsnap.com/article/what-are-the-therapeutic-candidates-targeting-tissue-factor
https://synapse.patsnap.com/article/what-are-the-therapeutic-candidates-targeting-tissue-factor
https://synapse.patsnap.com/article/what-are-the-therapeutic-candidates-targeting-tissue-factor
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-brentuximab-vedotin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-brentuximab-vedotin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-brentuximab-vedotin
https://ashpublications.org/blood/article/135/10/735/431031/Brentuximab-vedotin-with-chemotherapy-for-stage
https://ashpublications.org/blood/article/135/10/735/431031/Brentuximab-vedotin-with-chemotherapy-for-stage
https://www.benchchem.com/product/b611648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADC
Common Adverse Events
(Any Grade)

Grade ≥3 Adverse Events

Tisotumab Vedotin

Conjunctivitis, epistaxis,

fatigue, alopecia, nausea.[9]

Ocular events occurred in 53%

of patients.[9]

Vomiting, fatigue, nausea,

abdominal pain.[9]

Enfortumab Vedotin

Peripheral sensory neuropathy,

alopecia, decreased appetite,

dysgeusia, fatigue, nausea,

pruritus.[10]

Peripheral sensory neuropathy,

fatigue, nausea.[10]

Brentuximab Vedotin

Peripheral sensory neuropathy,

fatigue, nausea, neutropenia,

diarrhea.[11]

Neutropenia, peripheral

neuropathy.[8]

Brentuximab Vedotin + AVD

Neutropenia, constipation,

vomiting, fatigue, peripheral

sensory neuropathy, diarrhea,

pyrexia, abdominal pain,

stomatitis.[12]

Febrile neutropenia (21%

without G-CSF, 11% with G-

CSF).[12]

Experimental Protocols of Key Clinical Trials
The data presented in the meta-analyses are derived from pivotal clinical trials. Below are

summaries of the methodologies for key studies.

innovaTV 301 (Tisotumab Vedotin)[11][13][14]

Objective: To evaluate the efficacy and safety of tisotumab vedotin versus investigator's

choice of chemotherapy in patients with recurrent or metastatic cervical cancer who had

progressed after 1-2 prior lines of therapy.

Study Design: A global, randomized, open-label, phase 3 clinical trial.

Patient Population: Adult patients (≥18 years) with recurrent or metastatic cervical cancer

and disease progression after receiving standard of care systemic chemotherapy.
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Intervention: Patients were randomized 1:1 to receive either tisotumab vedotin or

investigator's choice of chemotherapy (topotecan, vinorelbine, gemcitabine, irinotecan, or

pemetrexed).

Primary Endpoint: Overall Survival (OS).

EV-304/KEYNOTE-B15 (Enfortumab Vedotin + Pembrolizumab)[6][15][16]

Objective: To assess the antitumor efficacy and safety of perioperative enfortumab vedotin
plus pembrolizumab compared with neoadjuvant gemcitabine and cisplatin in cisplatin-

eligible patients with muscle-invasive bladder cancer (MIBC).

Study Design: A phase 3, randomized, open-label study.

Patient Population: Patients with histologically confirmed urothelial carcinoma/MIBC (clinical

stage T2-T4aN0M0 or T1-T4aN1M0) who were eligible for radical cystectomy and pelvic

lymph node dissection.

Intervention: Patients were randomized 1:1 to receive either perioperative enfortumab

vedotin and pembrolizumab or neoadjuvant gemcitabine plus cisplatin.

Primary Endpoint: Event-Free Survival (EFS).

ECHELON-1 (Brentuximab Vedotin + AVD)[5][12][17]

Objective: To compare the efficacy and safety of brentuximab vedotin plus doxorubicin,

vinblastine, and dacarbazine (A+AVD) versus doxorubicin, bleomycin, vinblastine, and

dacarbazine (ABVD) as frontline therapy for patients with stage III or IV classical Hodgkin

lymphoma.

Study Design: An open-label, international, randomized, phase 3 study.

Patient Population: Previously untreated patients (≥18 years) with stage III or IV classical

Hodgkin lymphoma.

Intervention: Patients were randomized 1:1 to receive up to six cycles of either A+AVD or

ABVD.
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Primary Endpoint: Modified Progression-Free Survival (PFS).

Signaling Pathways and Mechanism of Action
The targeted nature of these ADCs is defined by the monoclonal antibody component, which

recognizes a specific antigen highly expressed on the tumor cell surface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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